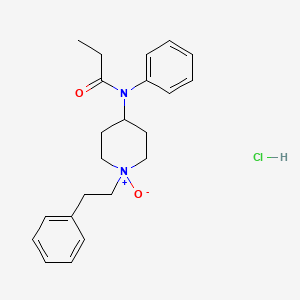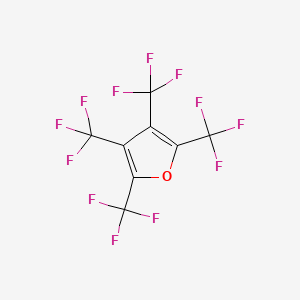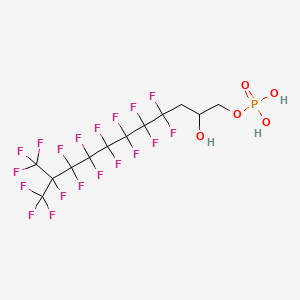![molecular formula C20H16O4 B13420902 (7R,8S,9R,10S)-7,8,9,10-tetrahydrobenzo[a]pyrene-7,8,9,10-tetrol](/img/structure/B13420902.png)
(7R,8S,9R,10S)-7,8,9,10-tetrahydrobenzo[a]pyrene-7,8,9,10-tetrol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(7R,8S,9R,10S)-7,8,9,10-tetrahydrobenzo[a]pyrene-7,8,9,10-tetrol is a polycyclic aromatic hydrocarbon (PAH) derivative. This compound is a metabolite of benzo[a]pyrene, a well-known environmental pollutant and carcinogen. The compound is formed through the metabolic activation of benzo[a]pyrene and is often studied for its role in carcinogenesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (7R,8S,9R,10S)-7,8,9,10-tetrahydrobenzo[a]pyrene-7,8,9,10-tetrol typically involves the metabolic activation of benzo[a]pyrene. This process includes several enzymatic steps, primarily involving cytochrome P450 enzymes, which convert benzo[a]pyrene to its diol epoxide form. The diol epoxide then undergoes hydrolysis to form the tetrahydrobenzo[a]pyrene-tetrol .
Industrial Production Methods
Industrial production of this compound is not common due to its carcinogenic nature. it can be synthesized in laboratory settings for research purposes using the aforementioned enzymatic processes.
Chemical Reactions Analysis
Types of Reactions
(7R,8S,9R,10S)-7,8,9,10-tetrahydrobenzo[a]pyrene-7,8,9,10-tetrol undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form quinones and other oxidized derivatives.
Reduction: It can be reduced to form dihydro derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the aromatic ring positions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions typically occur under mild to moderate conditions, depending on the desired product.
Major Products Formed
The major products formed from these reactions include various oxidized and reduced derivatives of the original compound. These products are often studied for their biological activity and potential carcinogenicity.
Scientific Research Applications
(7R,8S,9R,10S)-7,8,9,10-tetrahydrobenzo[a]pyrene-7,8,9,10-tetrol is primarily used in scientific research to study the mechanisms of carcinogenesis. Its applications include:
Chemistry: Studying the chemical properties and reactivity of PAH derivatives.
Biology: Investigating the metabolic pathways and biological effects of PAHs.
Medicine: Understanding the role of PAHs in cancer development and exploring potential therapeutic interventions.
Mechanism of Action
The compound exerts its effects through the formation of DNA adducts. It binds covalently to the exocyclic amino group of deoxyguanosine in DNA, causing structural perturbations such as DNA bends. These adducts can interfere with DNA replication and repair, leading to mutations and potentially cancer . The primary molecular targets include DNA and various enzymes involved in DNA repair and replication.
Comparison with Similar Compounds
Similar Compounds
Benzo[a]pyrene: The parent compound from which (7R,8S,9R,10S)-7,8,9,10-tetrahydrobenzo[a]pyrene-7,8,9,10-tetrol is derived.
Benzo[a]pyrene-7,8-dihydrodiol: An intermediate in the metabolic activation of benzo[a]pyrene.
Benzo[a]pyrene-7,8-diol-9,10-epoxide: The ultimate carcinogenic form of benzo[a]pyrene.
Uniqueness
This compound is unique due to its specific stereochemistry and its role as a metabolite in the activation of benzo[a]pyrene. Its formation and reactivity provide valuable insights into the mechanisms of PAH-induced carcinogenesis .
Properties
Molecular Formula |
C20H16O4 |
|---|---|
Molecular Weight |
324.31 g/mol |
IUPAC Name |
(7R,8S,9R,10S)-7,8,9,10-tetrahydrobenzo[a]pyrene-7,8,9,10-tetrol |
InChI |
InChI=1S/C20H16O4/c21-17-13-8-11-5-4-9-2-1-3-10-6-7-12(15(11)14(9)10)16(13)18(22)20(24)19(17)23/h1-8,17-24H/t17-,18+,19+,20-/m1/s1/i17+1,18+1,19+1,20+1 |
InChI Key |
KWFVZAJQUSRMCC-FMTVYXBPSA-N |
Isomeric SMILES |
C1=CC2=C3C(=C1)C=CC4=C3C(=CC5=C4[13C@@H]([13C@H]([13C@H]([13C@@H]5O)O)O)O)C=C2 |
Canonical SMILES |
C1=CC2=C3C(=C1)C=CC4=C3C(=CC5=C4C(C(C(C5O)O)O)O)C=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Trifluoro-N-methyl-N-[2-methyl-4-(phenylsulfonyl)phenyl]methanesulfonamide](/img/structure/B13420824.png)




![2-[3-[(4-Amino-2-ethylpyrimidin-5-yl)methyl]-4-methyl-1,3-thiazol-3-ium-5-yl]ethanol;chloride;hydrochloride](/img/structure/B13420859.png)






